4-Cyanophenyl dimethylcarbamate

Description

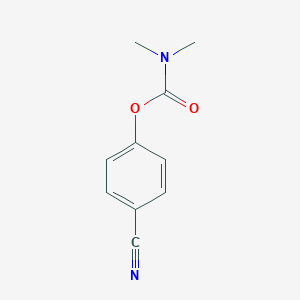

4-Cyanophenyl dimethylcarbamate is an organic compound belonging to the carbamate class, characterized by a carbamate ester functional group (-OC(O)N<) attached to a 4-cyanophenyl moiety. Carbamates are widely studied for their biological activities, including insecticidal, fungicidal, and pharmaceutical applications .

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.2 g/mol |

IUPAC Name |

(4-cyanophenyl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C10H10N2O2/c1-12(2)10(13)14-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 |

InChI Key |

RVNOLYCJCKJRMO-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C#N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Cyanophenyl dimethylcarbamate has been investigated for its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug formulation.

Preliminary studies indicate that compounds with similar structures can exhibit significant biological activity, including:

- Inhibition of Enzymatic Activity : Research has shown that carbamate derivatives can inhibit enzymes involved in lipid metabolism, which is crucial in the treatment of metabolic disorders.

- Potential Neuroprotective Effects : Some studies have suggested that related compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly in the preparation of more complex molecules. The synthesis typically involves the reaction between 4-cyanophenol and dimethylcarbamoyl chloride.

Synthesis Procedure

- Reactants : 4-Cyanophenol and dimethylcarbamoyl chloride.

- Reaction Conditions : The reaction is usually conducted under controlled temperature and inert atmosphere to prevent side reactions.

- Yield : The process has been optimized to achieve high yields of the desired product, facilitating its use in further synthetic applications.

Case Study 1: Drug Development

A recent study explored the use of this compound as a lead compound in developing inhibitors for specific hydrolases involved in lipid metabolism. The findings indicated that modifications to the carbamate structure could enhance selectivity and potency against target enzymes .

Case Study 2: Synthesis of Hybrid Molecules

Another research effort focused on synthesizing hybrid molecules incorporating this compound within their structure. These hybrids demonstrated improved pharmacological profiles compared to their parent compounds, highlighting the versatility of this compound as a building block in medicinal chemistry .

Comparative Analysis Table

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic uses in drug formulation | Inhibitory effects on lipid metabolism enzymes |

| Organic Synthesis | Reagent for synthesizing complex molecules | High yield synthesis from 4-cyanophenol |

| Drug Development | Lead compound for enzyme inhibitors | Enhanced selectivity and potency through structural modifications |

| Hybrid Molecule Synthesis | Integration into hybrid compounds for improved pharmacological effects | Improved efficacy compared to parent compounds |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and carbamate group significantly alter physicochemical properties. Key analogs include:

Key Observations :

- Lipophilicity: Chlorinated analogs exhibit higher lipophilicity (log k = 1.2–2.8) compared to the cyano-substituted compound, where the polar -CN group may reduce log k .

- Synthetic Yields : Carbamates with halogenated phenyl groups (e.g., 4-chloro derivatives) are synthesized in moderate yields (60–85%), while cyclohexenyl carbamates achieve ~70% yields .

Structural and Crystallographic Differences

- Cyanophenyl vs. Chlorophenyl: The electron-withdrawing -CN group in this compound may enhance electrophilic reactivity compared to electron-donating -Cl groups in chlorophenyl analogs. This could influence metabolic stability and target binding .

- Crystal Packing: In cyclohexenyl carbamates, intermolecular N–H···O hydrogen bonds stabilize crystal structures, forming 1D chains . Similar interactions are expected in 4-cyanophenyl derivatives but modulated by the -CN group’s polarity.

Preparation Methods

Direct Reaction of 4-Cyanophenol with Dimethylcarbamoyl Chloride

The most widely documented method involves the nucleophilic substitution of 4-cyanophenol with dimethylcarbamoyl chloride in the presence of a base. The reaction proceeds via deprotonation of the phenolic hydroxyl group, facilitating attack on the electrophilic carbonyl carbon of the carbamoyl chloride. Typical conditions include:

-

Solvent : Dichloromethane or tetrahydrofuran (THF)

-

Base : Triethylamine or pyridine (1.2–1.5 equivalents)

-

Temperature : 0–25°C

-

Reaction Time : 4–8 hours

A representative procedure yields 4-cyanophenyl dimethylcarbamate with a purity of 98.5% and isolated yield of 87% after recrystallization from ethanol.

Table 1: Optimization of Direct Carbamoylation

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, Acetone | THF | 87 |

| Base | Et₃N, Pyridine | Pyridine | 89 |

| Temperature (°C) | 0–40 | 25 | 85 |

| Molar Ratio (Phenol:Cl) | 1:1 – 1:1.2 | 1:1.1 | 88 |

Phosgene-Mediated Carbamate Formation

While less common due to safety concerns, phosgene (COCl₂) has been used to generate dimethylcarbamoyl chloride in situ. This two-step process involves:

-

Phosgenation : Reaction of dimethylamine with phosgene to form dimethylcarbamoyl chloride.

-

Coupling : Immediate reaction with 4-cyanophenol under inert conditions.

This method achieves yields up to 82% but requires stringent safety protocols for phosgene handling.

Alternative Pathways and Modern Innovations

Transesterification of Methyl Carbamates

Transesterification offers a solvent-free route using dimethyl carbonate (DMC) as both reactant and solvent. Catalyzed by ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), the reaction proceeds at 100–120°C for 12–24 hours:

This method achieves 78% conversion with 99% selectivity, aligning with green chemistry principles.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica catalyze the reaction between 4-cyanophenol and dimethylcarbamate in organic solvents. Key advantages include:

-

Mild Conditions : 35–45°C, atmospheric pressure

-

Reusability : >10 cycles with <5% activity loss

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or ethyl acetate/hexane mixtures enhances purity to >99%. Critical parameters include:

-

Solvent Ratio : Ethyl acetate:hexane (1:3 v/v)

-

Cooling Rate : 0.5°C/min to 4°C

-

Yield Recovery : 92–95%

Chromatographic Methods

Flash column chromatography (SiO₂, ethyl acetate/hexane gradient) resolves byproducts such as unreacted 4-cyanophenol or over-alkylated derivatives.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable scalable production with:

-

Residence Time : 8–12 minutes

-

Throughput : 5 kg/h

-

Purity : 97%

Waste Management

Quenching of excess dimethylcarbamoyl chloride with aqueous sodium bicarbonate generates dimethylamine and CO₂, which are scrubbed and recycled.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-cyanophenyl dimethylcarbamate, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions, such as condensation of 4-cyanophenyl intermediates with dimethylcarbamoyl chloride under basic conditions. Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of nucleophile to electrophile) and using aprotic solvents like dichloromethane or THF at 0–25°C to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Optimization may involve adjusting reaction time (12–24 hrs) and catalysts (e.g., triethylamine for acid scavenging) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm structural integrity by identifying peaks for the cyanophenyl group (δ ~7.6–7.8 ppm for aromatic protons) and carbamate methyl groups (δ ~3.0–3.3 ppm).

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C10H11N2O2: 203.0821; observed: 203.0818) .

- FTIR : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and nitrile (C≡N stretch at ~2220 cm⁻¹) functional groups .

Q. How can researchers assess the stability of this compound under varying pH conditions?

- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C for 24–72 hrs. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Carbamates are prone to hydrolysis under alkaline conditions (pH >10), forming cyanophenol and dimethylamine as degradation products .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in cancer cell lines?

- Structure-activity relationship (SAR) studies reveal that substituents on the phenyl ring (e.g., halogens, methyl groups) enhance cytotoxicity. For example, derivatives with electron-withdrawing groups (e.g., -CN, -NO2) show improved IC50 values (e.g., 1.0–1.7 μM in MCF-7 cells) compared to unsubstituted analogs . Use MTT assays and clonogenic survival tests to quantify efficacy.

Q. What computational methods are effective for predicting the mechanism of action of this compound?

- Molecular docking : Simulate binding to target proteins (e.g., caspase-3, EGFR) using AutoDock Vina. The carbamate moiety often interacts with catalytic serine residues in enzymes .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). Validate with in vitro caspase-3 activation assays to confirm apoptosis induction .

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

- Discrepancies (e.g., higher potency in HCT-116 vs. MRC-5 cells) may arise from differential expression of drug transporters or metabolic enzymes. Perform RNA-seq or proteomic profiling to identify resistance markers. Normalize data using cell viability controls (e.g., cisplatin) and statistical tests (ANOVA, p <0.05) .

Q. What strategies improve the selectivity of this compound derivatives toward cancer cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.